1,2,3-Trimethylbenzene

Description

This compound is a natural product found in Ferulago nodosa, Vitis vinifera, and other organisms with data available.

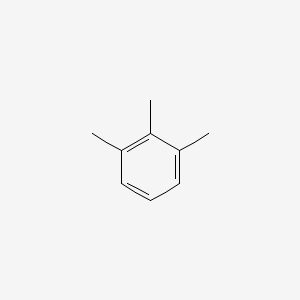

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,3-trimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12/c1-7-5-4-6-8(2)9(7)3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYGHSUNMUKGBRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047769 | |

| Record name | 1,2,3-Trimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear, colorless liquid with a distinctive, aromatic odor. | |

| Record name | Benzene, trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | TRIMETHYLBENZENE, MIXED ISOMERS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/326 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

329-349 °F | |

| Record name | TRIMETHYLBENZENE, MIXED ISOMERS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/326 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

44 to 53 °C (closed cup), 112-122 °F | |

| Record name | TRIMETHYLBENZENES | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6830 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIMETHYLBENZENE, MIXED ISOMERS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/326 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Density |

0.86-0.89 | |

| Record name | TRIMETHYLBENZENE, MIXED ISOMERS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/326 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

varies | |

| Record name | TRIMETHYLBENZENE, MIXED ISOMERS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/326 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

CAS No. |

526-73-8, 25551-13-7 | |

| Record name | 1,2,3-Trimethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=526-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hemimellitene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hemimellitene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65599 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hemimellitene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5167 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,3-Trimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.803 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3-TRIMETHYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZK4R7UPH6R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIMETHYLBENZENES | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6830 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIMETHYLBENZENE, MIXED ISOMERS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/326 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-77 - (-)14 °F | |

| Record name | TRIMETHYLBENZENE, MIXED ISOMERS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/326 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2,3-Trimethylbenzene: Properties, Analysis, and Synthesis

Introduction

1,2,3-Trimethylbenzene (B126466), also known as hemimellitene, is an aromatic hydrocarbon with the chemical formula C₉H₁₂.[1][2] It is a colorless, flammable liquid with a distinct aromatic odor.[3][4][5] This compound is a component of coal tar and petroleum and is used as a solvent, a component in jet fuel, and a precursor in the synthesis of other chemicals, such as dyes and pharmaceuticals.[1][2][4] This technical guide provides a comprehensive overview of the physical and chemical properties, analytical methodologies, and synthesis of this compound, tailored for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below.

Table 1: Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₂[1][6] |

| Molecular Weight | 120.19 g/mol [1][6] |

| Appearance | Colorless liquid[3][4][5] |

| Odor | Distinctive aromatic odor[3][4][5] |

| Melting Point | -25 °C[6] |

| Boiling Point | 175-176 °C[6] |

| Density | 0.894 g/mL at 25 °C[6] |

| Vapor Density | 4.15 (vs air)[6] |

| Vapor Pressure | 3.4 mm Hg (37.7 °C)[6] |

| Flash Point | 53 °C (closed cup)[3] |

| Refractive Index | n20/D 1.513[6] |

| Water Solubility | 65.51 mg/L at 25 °C[6] |

| LogP (Octanol/Water Partition Coefficient) | 3.66[6] |

Table 2: Chemical Properties and Reactivity

| Property | Description |

| Stability | Stable under normal conditions.[6] |

| Incompatibilities | Incompatible with strong oxidizing agents.[4][6] |

| Reactivity | Undergoes electrophilic aromatic substitution reactions. It can be oxidized, and it participates in photooxidation reactions in the atmosphere, reacting with hydroxyl radicals.[6] |

| Solubility | Soluble in acetone, alcohol, benzene (B151609), and ether; insoluble in water.[1][4][6] |

| Decomposition | When heated to decomposition, it emits acrid smoke and irritating fumes.[3][4] |

Table 3: Spectroscopic Data

| Spectroscopy | Data |

| ¹H NMR (90 MHz, CDCl₃) | δ (ppm): 2.16, 2.27, 6.98[3] |

| IR Spectrum | The infrared spectrum shows characteristic peaks for aromatic C-H stretching and bending, as well as C-C stretching vibrations of the benzene ring.[7] |

| Mass Spectrum (GC-MS) | The mass spectrum exhibits a molecular ion peak corresponding to its molecular weight and fragmentation patterns typical of alkylbenzenes.[8] |

Experimental Protocols

Detailed methodologies for the analysis of this compound are crucial for quality control and research purposes.

Gas Chromatography-Mass Spectrometry (GC-MS) for Aromatic Hydrocarbon Analysis

This protocol is a standard method for the qualitative and quantitative analysis of this compound in complex mixtures like gasoline.[9][10]

1. Instrumentation:

-

A gas chromatograph equipped with a split/splitless injector and a mass spectrometer (GC-MS).[9]

-

Capillary column: HP-5MS (60 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[9]

2. Sample Preparation:

-

Prepare a calibration standard of this compound in a suitable solvent (e.g., methanol).[11]

-

For gasoline samples, dilute with a non-aromatic solvent to avoid detector saturation.[10]

-

Add an internal standard, such as n-tridecane, for quantitative analysis.[12]

3. GC-MS Conditions:

-

Injection Volume: 1 µL.[9]

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 200 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.[9]

-

MS Conditions: Electron impact (EI) ionization at 70 eV. Scan range of 35-500 amu.[9]

4. Data Analysis:

-

Identify this compound based on its retention time and mass spectrum.[9]

-

Quantify the concentration using the calibration curve generated from the standards.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of this compound.

1. Sample Preparation:

-

For liquid samples, transfer approximately 3 drops of this compound into a clean vial.[14]

-

Add approximately 1.5 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), to the vial.[14][15]

-

Mix to ensure a homogeneous solution and transfer to a clean NMR tube to a depth of about one-third to one-half full.[14]

2. NMR Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 300 MHz or higher).[16]

-

Use tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing.[15]

3. Data Processing:

-

Process the raw free induction decay (FID) data by applying a Fourier transform.[14]

-

Phase the spectrum and perform baseline correction.[14]

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.[14]

-

Analyze the chemical shifts and coupling patterns to confirm the structure of this compound.

Synthesis and Reactivity Visualizations

General Synthesis and Characterization Workflow

This compound can be synthesized through various methods, including the dehydrogenation of corresponding cyclohexene (B86901) intermediates.[17] A general workflow from synthesis to characterization is depicted below.

Caption: A logical workflow for the synthesis, purification, and characterization of this compound.

Atmospheric Photooxidation of this compound

In the atmosphere, this compound undergoes photooxidation initiated by hydroxyl (OH) radicals.[6] This process leads to the formation of several secondary organic products.

Caption: Simplified reaction pathway for the photooxidation of this compound in the atmosphere.

Safety and Handling

This compound is a flammable liquid and vapor.[18] It can cause skin and eye irritation and may be harmful if inhaled or swallowed.[19] Proper personal protective equipment, including gloves, safety glasses, and respiratory protection, should be used when handling this chemical.[19] It should be stored in a well-ventilated area away from sources of ignition.[18]

References

- 1. Buy this compound | 526-73-8 [smolecule.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C9H12 | CID 10686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]

- 6. This compound | 526-73-8 [chemicalbook.com]

- 7. Benzene, 1,2,3-trimethyl- [webbook.nist.gov]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. tdi-bi.com [tdi-bi.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 12. agilent.com [agilent.com]

- 13. osha.gov [osha.gov]

- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 15. C9H12 1,3,5-trimethylbenzene (mesitylene) low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1,3,5-trimethylbenzene (mesitylene) 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. benchchem.com [benchchem.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. cpachem.com [cpachem.com]

- 19. airgas.com [airgas.com]

1,2,3-trimethylbenzene CAS number and molecular structure

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2,3-trimethylbenzene (B126466), also known as hemimellitene. It covers its fundamental chemical identity, physicochemical properties, relevant experimental protocols, and metabolic pathways. The information is presented to support research and development activities where this aromatic hydrocarbon is of interest.

Core Chemical Identity

This compound is an aromatic hydrocarbon characterized by a benzene (B151609) ring substituted with three methyl groups at adjacent positions.[1][2][3] It is one of three structural isomers of trimethylbenzene, the others being 1,2,4-trimethylbenzene (B165218) (pseudocumene) and 1,3,5-trimethylbenzene (mesitylene).[2]

Molecular Structure

The structure consists of a planar benzene ring with three methyl (-CH₃) groups located on carbons 1, 2, and 3.

Physicochemical and Spectroscopic Data

The properties of this compound are summarized below. It is a flammable, colorless liquid with a characteristic aromatic odor.[1][4][7] It is generally insoluble in water but soluble in common organic solvents like ethanol, ether, and benzene.[1][8]

Physical and Chemical Properties

| Property | Value | Reference |

| Melting Point | -25 °C | [4][9] |

| Boiling Point | 175-176 °C | [4][9] |

| Density | 0.894 g/mL at 25 °C | [4][9] |

| Flash Point | 44-53 °C (closed cup) | [7][10] |

| Refractive Index (n20/D) | 1.513 | [4] |

| Vapor Pressure | 3.4 mm Hg at 37.7 °C | [8] |

| Solubility in Water | 57 mg/L at 25 °C | [10] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and quantification of this compound.

Table 2: 1H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~6.98 | Multiplet | Aromatic Protons (3H) |

| ~2.27 | Singlet | Methyl Protons (6H, C1 & C3) |

| ~2.16 | Singlet | Methyl Protons (3H, C2) |

| (Solvent: CDCl₃, Frequency: 90 MHz)[4] |

Table 3: Mass Spectrometry (Electron Ionization) Data

| m/z | Relative Intensity | Assignment |

| 120 | 30-60% | [M]⁺ (Molecular Ion) |

| 105 | 100% (Base Peak) | [M-CH₃]⁺ |

| 91 | 7-15% | [C₇H₇]⁺ (Tropylium ion) |

| (Data derived from quality control criteria for gasoline analysis)[10] |

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and analysis of this compound.

Synthesis Protocol: Industrial Production Method

Industrially, this compound is typically isolated from the C₉ aromatic hydrocarbon fraction during petroleum distillation.[1][3] Additionally, patented processes describe its synthesis from lower molecular weight hydrocarbons. One such method involves a three-step process:

-

Reaction with Magnesium: A C₁ to C₄ alkane (e.g., methane, ethane) is passed over metallic magnesium at elevated temperatures (approx. 450-550 °C) to produce an organomagnesium reaction product.

-

Protonolysis: The resulting product is then treated with water or a lower alcohol (e.g., methanol) to undergo protonolysis.

-

Catalytic Aromatization: The mixture from the protonolysis step is passed over a metal-containing Y zeolite catalyst to produce trimethylbenzene. The selectivity for trimethylbenzene can be high, with yields reported to be in the range of 30-40%.

This protocol is adapted from the process described in US Patent 4,899,004A.

Analytical Protocol: GC-MS Analysis of Gasoline Samples

The following protocol is based on the ASTM D5769 standard for determining aromatic content in gasoline.[9][10][11]

-

Sample Preparation:

-

Chill the gasoline sample to minimize evaporation of volatile components.

-

Transfer approximately 1.0 mL of the chilled gasoline into a pre-weighed 2 mL autosampler vial.

-

Add a known mass (approx. 120 µL) of an internal standard mixture (containing deuterated analogs such as benzene-d₆, ethylbenzene-d₁₀, and naphthalene-d₈) to the vial.

-

Record the exact masses of the sample and internal standard to calculate precise concentrations.

-

-

Instrumentation (GC-MS):

-

Gas Chromatograph (GC): Equipped with a split/splitless injector and a capillary column suitable for aromatic hydrocarbon separation (e.g., MEGA-1 MS, 60 m x 0.25 mm, 1 µm).

-

Mass Spectrometer (MS): A single quadrupole mass spectrometer capable of full scan acquisition.

-

-

GC-MS Parameters:

-

Injector Temperature: 250 °C

-

Injection Volume: 0.1 - 1.0 µL

-

Carrier Gas: Helium or Hydrogen

-

Oven Temperature Program:

-

Initial Temperature: 60 °C, hold for 1 minute

-

Ramp: 10 °C/min to 180 °C

-

Hold at 180 °C for 5 minutes

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Acquisition Mode: Full Scan (e.g., m/z 45-200)

-

Solvent Delay: ~3 minutes

-

-

Data Analysis:

-

Identify this compound based on its retention time and mass spectrum (key ions: m/z 120, 105, 91).

-

Quantify the analyte by integrating the peak area of a characteristic ion (e.g., m/z 105) relative to the corresponding internal standard.

-

Use a multi-point calibration curve prepared from certified reference standards to determine the concentration in the original sample.

-

Metabolic and Toxicological Pathways

Understanding the metabolic fate and toxicological profile of this compound is critical for assessing its impact on biological systems.

Metabolic Pathway

Upon inhalation or ingestion, trimethylbenzenes are metabolized primarily in the liver. The main metabolic pathway involves the oxidation of one of the methyl groups, followed by conjugation and excretion.

The metabolic process for this compound (hemimellitene) proceeds as follows:

-

Hydroxylation: A methyl group is hydroxylated by cytochrome P450 enzymes to form a dimethylbenzyl alcohol.

-

Oxidation: The alcohol is subsequently oxidized to the corresponding carboxylic acid, primarily 2,3-dimethylbenzoic acid (2,3-DMBA).[12][13]

-

Conjugation: The resulting dimethylbenzoic acid is conjugated with glycine.

-

Excretion: The final conjugate is excreted in the urine.

Studies in rats have shown that this pathway accounts for a significant portion of the elimination of the absorbed dose.[14]

Toxicological Profile

Exposure to trimethylbenzenes can lead to adverse health effects, primarily affecting the central nervous system (CNS) and the respiratory system.[7][14]

-

Acute Effects: Inhalation of high concentrations can cause CNS depression, leading to dizziness, lightheadedness, and irritation of the mucous membranes.[14]

-

Chronic Effects: Long-term exposure may be associated with headaches, fatigue, and bronchitis.[14] Animal studies have demonstrated neurotoxic and respiratory effects following subchronic inhalation exposure.[15]

-

Mechanism: The respiratory effects are believed to be irritative and inflammatory in nature.[15] Neurotoxicity is a key concern, with studies showing impacts on pain sensitivity and other neurobehavioral functions in animal models.[7]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the quantitative analysis of this compound in a complex matrix like gasoline, as detailed in the protocol above.

References

- 1. spectrabase.com [spectrabase.com]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | C9H12 | CID 10686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound(526-73-8) 1H NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. oehha.ca.gov [oehha.ca.gov]

- 8. researchgate.net [researchgate.net]

- 9. agilent.com [agilent.com]

- 10. Monitoring of total aromatics in gasoline – secrets of science [shimadzu-webapp.eu]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Hemimellitene (this compound) in the liver, lung, kidney, and blood, and dimethylbenzoic acid isomers in the liver, lung, kidney and urine of rats after single and repeated inhalation exposure to hemimellitene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cejsh.icm.edu.pl [cejsh.icm.edu.pl]

- 14. stacks.cdc.gov [stacks.cdc.gov]

- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

An In-depth Technical Guide to the Natural Occurrence and Sources of Hemimellitene (1,2,3-Trimethylbenzene)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hemimellitene, systematically known as 1,2,3-trimethylbenzene, is an aromatic hydrocarbon belonging to the trimethylbenzene isomer family.[1][2][3] While it serves as a valuable intermediate in the synthesis of various chemicals, including dyes and resins, its natural occurrence is widespread, spanning both geological formations and the biosphere.[4][5][6] This technical guide provides a comprehensive overview of the natural sources of hemimellitene, detailing its presence in fossil fuels and various plant species. Furthermore, it outlines historical and contemporary experimental protocols for its isolation and quantification from these matrices. All quantitative data are summarized for comparative analysis, and a logical diagram of its sources is provided.

Natural Occurrence of Hemimellitene

Hemimellitene is a naturally occurring volatile organic compound (VOC) found in diverse environmental matrices.[7] Its origins can be broadly categorized into two primary domains: geological sources, primarily fossil fuels, and biogenic sources within the plant kingdom.

Geological Sources: Fossil Fuels

The most significant natural reservoirs of hemimellitene are crude oil and coal tar.[1][7][8][9] It is a constituent of the C9 aromatic hydrocarbon fraction of petroleum distillates.[8][10] The industrial isolation of hemimellitene is typically achieved during the fractional distillation of petroleum.[8] Historical research dating back to the late 19th century identified hemimellitene as a component of coal tar.[8]

Biogenic Sources: The Biosphere

Hemimellitene is also synthesized by a variety of plants as a secondary metabolite.[11] It is found in the essential oils of numerous species, contributing to their characteristic aroma.[1][12] Documented plant sources include:

-

Fruits and Vegetables: Plum fruit, sweet cherries, corn, and plumcot.[1]

-

Herbs and Spices: It has been identified in plant species such as Centaurium erythraea, Artemisia herba-alba, and Ferulago nodosa.[9][14]

-

Other Plants: Carrot leaf oil.[1]

Quantitative Data on Hemimellitene Occurrence

Quantitative data on the concentration of hemimellitene in natural sources is limited in the scientific literature. The following table summarizes available data from cited sources.

| Source Matrix | Concentration / Amount | Reference(s) |

| Crude Petroleum | ~0.06% of crude oil | |

| C9 Aromatic Solvents | 20-45% (as mixed TMBs) | [10] |

Note: TMBs refer to the mixture of trimethylbenzene isomers (hemimellitene, pseudocumene, and mesitylene).

Industrial and Commercial Sources

Derived primarily from petroleum refining, hemimellitene is a component of many industrial products.[4][10] It is frequently used in jet fuel formulations, where it helps prevent the formation of solid particles that could damage engines.[1][8] It also serves as a precursor in the synthesis of aniline (B41778) dyes, alkyd resins, and polyester (B1180765) resins.[6][15] Consequently, it can be found in consumer products such as paints, coatings, printing inks, and various cleaning agents.[4][10]

Logical Framework of Hemimellitene Sources

The following diagram illustrates the relationship between the natural and anthropogenic sources of hemimellitene.

Caption: Logical flow of hemimellitene from natural to anthropogenic sources.

Experimental Protocols

The isolation and analysis of hemimellitene require specific methodologies depending on the source matrix.

Isolation from Petroleum (Classical Method)

A historical method for isolating trimethylbenzenes from petroleum involves a multi-step physicochemical process.

-

Fractional Distillation: The crude petroleum is first subjected to fractional distillation to isolate the C9 aromatic hydrocarbon fraction (boiling range approximately 160-175°C).

-

Solvent Extraction: The resulting fraction is extracted with liquid sulfur dioxide, which selectively dissolves aromatic compounds, separating them from aliphatic hydrocarbons.

-

Further Distillation and Crystallization: The aromatic extract is then subjected to further precise fractional distillation. Fractions rich in a specific isomer can be purified by low-temperature crystallization.

-

Selective Sulfonation and Hydrolysis: For separating isomers with very close boiling points, such as hemimellitene and pseudocumene, selective sulfonation is employed. The different isomers react with sulfuric acid at different rates. The resulting sulfonic acids are separated (e.g., by crystallization) and then hydrolyzed back to the pure aromatic hydrocarbons.

Extraction from Plant Material (Modern Methods)

Modern methods for extracting volatile compounds like hemimellitene from plant matter typically involve distillation or solvent extraction.[16]

-

Steam Distillation: This technique is suitable for compounds with relatively high vapor pressure that are insoluble in water.[17] Plant material is exposed to steam, and the volatile compounds co-distill with the water. The condensate separates into an aqueous layer and the essential oil containing hemimellitene.[17]

-

Soxhlet Extraction: This is a continuous solid-liquid extraction method.[17] The solid plant matrix is placed in a thimble, and a volatile solvent is continuously heated, vaporized, condensed, and allowed to drip through the sample, extracting the target analytes over several hours.[16][17]

Quantitative Analysis

The standard analytical technique for the quantification of hemimellitene in various samples is Gas Chromatography (GC).[18]

-

Sample Preparation:

-

Air Samples: Workplace or environmental air is drawn through an adsorbent tube (e.g., charcoal) using a calibrated pump. The trapped analytes are then desorbed using a solvent like carbon disulfide.[18]

-

Liquid/Solid Samples: Samples from petroleum fractions, essential oils, or solvent extracts are typically diluted in an appropriate solvent.

-

Biological Samples (Blood, Tissue): Headspace analysis is often employed. The biological sample is sealed in a vial and heated to allow volatile compounds to partition into the gas phase (headspace) above the sample. A sample of this vapor is then injected into the GC.[19]

-

-

GC Analysis:

-

Instrumentation: A Gas Chromatograph equipped with a Flame Ionization Detector (FID) is commonly used.[18] For unequivocal identification, a Mass Spectrometer (MS) is used as the detector (GC-MS).[17]

-

Column: A capillary column (e.g., HP-1) is used to separate the components of the mixture.[20]

-

Conditions: The GC oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interaction with the column's stationary phase. Specific temperatures for the injector, detector, and carrier gas flow rates are optimized.[20]

-

-

Calibration and Quantification: An internal standard (e.g., n-hexylbenzene) calibration method is used.[18] Calibration curves are constructed by plotting the detector response versus known concentrations of pure hemimellitene standards. The concentration in the unknown sample is then determined by comparing its detector response to the calibration curve.[18]

References

- 1. Showing Compound this compound (FDB005814) - FooDB [foodb.ca]

- 2. Mesitylene - Wikipedia [en.wikipedia.org]

- 3. About: Mesitylene [dbpedia.org]

- 4. health.state.mn.us [health.state.mn.us]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. This compound | C9H12 | CID 10686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. oehha.ca.gov [oehha.ca.gov]

- 11. mdpi.com [mdpi.com]

- 12. Biological Activities of Essential Oils: From Plant Chemoecology to Traditional Healing Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Human Metabolome Database: Showing metabocard for Hemimellitene (HMDB0059901) [hmdb.ca]

- 14. hemimellitene, 526-73-8 [thegoodscentscompany.com]

- 15. chembk.com [chembk.com]

- 16. Chemistry in Aromatherapy – Extraction and Analysis of Essential Oils from Plants of Chamomilla recutita, Cymbopogon nardus, Jasminum officinale and Pelargonium graveolens – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 17. env.go.jp [env.go.jp]

- 18. osha.gov [osha.gov]

- 19. atsdr.cdc.gov [atsdr.cdc.gov]

- 20. cejsh.icm.edu.pl [cejsh.icm.edu.pl]

An In-depth Technical Guide to the Laboratory Synthesis of 1,2,3-Trimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary laboratory synthesis pathways for 1,2,3-trimethylbenzene (B126466), also known as hemimellitene. The following sections detail various synthetic strategies, complete with experimental protocols for key reactions, quantitative data, and visual representations of the chemical transformations.

Executive Summary

This compound is a significant aromatic hydrocarbon utilized as a starting material and intermediate in the synthesis of various fine chemicals, dyes, and resins. While industrially it is often isolated from the C9 aromatic fraction of petroleum, several laboratory-scale syntheses have been developed. This guide focuses on four principal pathways: a multi-step synthesis involving condensation and dehydrogenation, Friedel-Crafts methylation of o-xylene, a Diels-Alder approach, and the cyclotrimerization of propyne. Each method presents distinct advantages and challenges in terms of starting material availability, regioselectivity, and overall yield.

Quantitative Data Summary

The following table summarizes the key quantitative data for the described synthesis pathways. Please note that detailed experimental data for some laboratory-scale syntheses are not widely reported in the available literature.

| Synthesis Pathway | Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Reported Yield |

| Multi-step Synthesis via Dehydrogenation | 1,3-Pentadiene (B166810), Crotonaldehyde | Hydrogen (for hydrogenation), Dehydrogenation catalyst | Multi-step process involving condensation, hydrogenation, dehydration, and dehydrogenation | 24% (overall) |

| Friedel-Crafts Methylation | o-Xylene, Methyl Chloride | Aluminum Chloride (AlCl₃) | Electrophilic aromatic substitution conditions | Not specified in literature |

| Diels-Alder Reaction | 2,3-Dimethyl-1,3-butadiene, Acetylene derivative | - | Cycloaddition followed by aromatization | Not specified in literature |

| Cyclotrimerization of Propyne | Propyne | Metal catalyst | [2+2+2] cycloaddition | Typically yields a mixture of isomers |

Synthesis Pathways and Experimental Protocols

Multi-step Synthesis via Condensation and Dehydrogenation

This four-step synthesis provides a complete and documented route to this compound with a reported overall yield of 24%.[1] The pathway begins with a Diels-Alder-type condensation, followed by hydrogenation, dehydration, and a final dehydrogenation to yield the aromatic product.

Experimental Protocol:

Step 1: Condensation of 1,3-Pentadiene and Crotonaldehyde

-

In a suitable reaction vessel, combine equimolar amounts of 1,3-pentadiene and crotonaldehyde.

-

The reaction can be carried out neat or in a non-polar solvent.

-

Heat the mixture under reflux for several hours to facilitate the [4+2] cycloaddition.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, remove the solvent under reduced pressure to obtain the crude dimethylcyclohexenecarboxaldehyde isomers.

Step 2: Hydrogenation of Dimethylcyclohexenecarboxaldehydes

-

Dissolve the crude product from Step 1 in a suitable solvent such as ethanol (B145695) or ethyl acetate.

-

Add a hydrogenation catalyst, for example, palladium on carbon (Pd/C).

-

Pressurize the reaction vessel with hydrogen gas (typically 1-5 atm).

-

Stir the reaction mixture at room temperature until the uptake of hydrogen ceases.

-

Filter the catalyst and remove the solvent to yield the isomeric dimethylcyclohexylcarbinols.

Step 3: Dehydration of Dimethylcyclohexylcarbinols

-

Treat the mixture of dimethylcyclohexylcarbinols with a dehydrating agent, such as a strong acid (e.g., sulfuric acid or phosphoric acid) or an acidic catalyst (e.g., alumina) at elevated temperatures.

-

The resulting trimethylcyclohexenes can be distilled directly from the reaction mixture.

-

Wash the distillate with a mild base and water, then dry over an anhydrous salt.

Step 4: Dehydrogenation of Trimethylcyclohexenes

-

Pass the vapor of the trimethylcyclohexene mixture over a dehydrogenation catalyst (e.g., platinum or palladium on a support) at high temperature (typically 300-500 °C).

-

Alternatively, chemical dehydrogenation can be performed using reagents like sulfur or selenium at high temperatures.

-

The product, this compound, is collected and purified by fractional distillation.

Logical Relationship Diagram:

References

A Comprehensive Technical Guide to the Solubility of 1,2,3-Trimethylbenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 1,2,3-trimethylbenzene (B126466) (also known as hemimellitene) in various organic solvents. The document is intended for researchers, scientists, and professionals in drug development who require an in-depth understanding of the solution behavior of this aromatic hydrocarbon. This guide covers qualitative solubility, outlines detailed experimental protocols for quantitative solubility determination, and presents a framework for the systematic presentation of solubility data.

Introduction to this compound and its Solubility

This compound is an aromatic hydrocarbon with the chemical formula C₉H₁₂. It is a colorless, flammable liquid with a distinct aromatic odor and is a component of coal tar and petroleum.[1] Its molecular structure, with three methyl groups in adjacent positions on the benzene (B151609) ring, influences its physical and chemical properties, including its solubility in organic solvents. Understanding the solubility of this compound is crucial for its use as a solvent, a chemical intermediate in synthesis, and in various industrial applications, including in the formulation of jet fuels.[1]

Qualitative Solubility of this compound

Based on available literature, this compound is qualitatively described as being soluble in a range of common organic solvents. This high solubility is expected due to its nonpolar aromatic character, which allows for favorable intermolecular interactions with many organic media.

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

| Solvent Class | Specific Solvents | Qualitative Solubility |

| Alcohols | Ethanol | Miscible[2] |

| Ethers | Diethyl ether | Soluble[3] |

| Ketones | Acetone | Soluble[3] |

| Aromatic Hydrocarbons | Benzene | Soluble[3] |

| Aliphatic Hydrocarbons | Petroleum ether | Soluble[2] |

| Halogenated Hydrocarbons | Carbon tetrachloride | Miscible[2] |

It is important to note that "miscible" implies solubility in all proportions, while "soluble" indicates that a significant amount of the solute dissolves in the solvent, though not necessarily in all proportions. For precise applications, quantitative solubility data is essential.

Quantitative Solubility Data

For the purpose of this guide and to facilitate future research, the following tables provide a standardized format for the presentation of such quantitative data.

Table 2: Hypothetical Mole Fraction Solubility of this compound in Selected Organic Solvents at Various Temperatures

| Solvent | Temperature (K) | Mole Fraction (x₁) |

| Example: n-Hexane | 283.15 | Data Point |

| 293.15 | Data Point | |

| 303.15 | Data Point | |

| 313.15 | Data Point | |

| Example: Ethanol | 283.15 | Data Point |

| 293.15 | Data Point | |

| 303.15 | Data Point | |

| 313.15 | Data Point | |

| Example: Acetone | 283.15 | Data Point |

| 293.15 | Data Point | |

| 303.15 | Data Point | |

| 313.15 | Data Point |

Table 3: Hypothetical Solubility of this compound in g/100g of Solvent at 298.15 K

| Solvent | Solubility ( g/100g solvent) |

| Example: Cyclohexane | Data Point |

| Example: Toluene | Data Point |

| Example: Dichloromethane | Data Point |

| Example: Ethyl Acetate | Data Point |

Experimental Protocols for Solubility Determination

The determination of the solubility of a liquid like this compound in an organic solvent can be accomplished using several well-established experimental methods. The choice of method often depends on the desired precision, the volatility of the components, and the available analytical instrumentation. Below are detailed protocols for commonly employed techniques.

Isothermal Equilibrium Method (Shake-Flask)

This gravimetric method is a fundamental and widely used technique for determining the solubility of a substance in a solvent at a specific temperature.

4.1.1. Materials and Apparatus

-

High-purity this compound (solute)

-

High-purity organic solvent

-

Thermostatically controlled water bath or incubator with shaking capabilities

-

Calibrated analytical balance (±0.0001 g)

-

Glass vials or flasks with airtight seals

-

Syringes and filters (if necessary for sampling)

-

Evaporating dish or petri dish

-

Drying oven

4.1.2. Procedure

-

Preparation: Accurately weigh a known mass of the organic solvent into a series of vials.

-

Addition of Solute: Add an excess amount of this compound to each vial to ensure the formation of a saturated solution. The presence of a separate phase of the solute should be visible.

-

Equilibration: Seal the vials tightly and place them in the thermostatically controlled shaker set to the desired temperature. Agitate the vials for a sufficient period to reach equilibrium. The equilibration time (typically 24-72 hours) should be determined empirically by analyzing samples at different time points until the concentration of the solute in the solvent phase remains constant.

-

Phase Separation: Once equilibrium is achieved, cease agitation and allow the two phases to separate completely while maintaining the constant temperature.

-

Sampling: Carefully extract a known mass of the saturated solvent phase (the top or bottom layer, depending on the relative densities) using a syringe. Avoid disturbing the interface or transferring any of the undissolved solute.

-

Gravimetric Analysis:

-

Weigh a clean, dry evaporating dish.

-

Dispense the sampled saturated solution into the evaporating dish and weigh it again to determine the exact mass of the solution.

-

Carefully evaporate the solvent in a well-ventilated fume hood or a drying oven at a temperature below the boiling point of this compound but sufficient to evaporate the solvent.

-

Once the solvent has evaporated, weigh the evaporating dish containing the residual this compound.

-

-

Calculation:

-

Mass of the saturated solution = (Mass of dish + solution) - (Mass of empty dish)

-

Mass of dissolved this compound = (Mass of dish + residue) - (Mass of empty dish)

-

Mass of solvent = Mass of the saturated solution - Mass of dissolved this compound

-

Solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent or as a mole fraction.

-

Analytical Methods (Gas Chromatography)

For volatile solutes like this compound, gas chromatography (GC) offers a precise method for determining its concentration in a saturated solution.

4.2.1. Materials and Apparatus

-

Gas chromatograph (GC) with a flame ionization detector (FID)

-

Appropriate capillary column (e.g., non-polar or medium-polarity)

-

Thermostatically controlled shaker

-

Sealed vials

-

Microsyringes for injection

-

High-purity this compound and organic solvent

-

Internal standard (a non-interfering compound)

4.2.2. Procedure

-

Calibration: Prepare a series of standard solutions of this compound in the chosen organic solvent with known concentrations. If using an internal standard, add a constant, known amount of the internal standard to each standard solution. Analyze these standards by GC to create a calibration curve of peak area ratio (analyte/internal standard) versus concentration.

-

Equilibration: Prepare saturated solutions of this compound in the organic solvent in sealed vials as described in the isothermal equilibrium method (Section 4.1.2, steps 1-4).

-

Sampling and Dilution: Carefully extract a small, known volume or mass of the saturated solvent phase. Dilute this sample with a known volume or mass of the pure solvent to bring the concentration of this compound into the range of the calibration curve. Add the internal standard to the diluted sample in the same concentration as used for the calibration standards.

-

GC Analysis: Inject the diluted sample into the GC and record the chromatogram.

-

Quantification: Using the peak areas of this compound and the internal standard, and the previously generated calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculation: Back-calculate the concentration in the original saturated solution, accounting for the dilution factor. This concentration represents the solubility at the experimental temperature.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound in an organic solvent using an analytical method.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

This technical guide has summarized the available qualitative solubility information for this compound in organic solvents and provided detailed experimental protocols for its quantitative determination. While there is a current lack of extensive, publicly available quantitative data, the methodologies outlined herein provide a robust framework for researchers to generate this critical information. The standardized data presentation formats are intended to facilitate the comparison and utilization of solubility data across different studies. Accurate and comprehensive solubility data are fundamental to the effective application of this compound in scientific research and industrial processes.

References

A Comprehensive Technical Guide to the Vapor Pressure and Boiling Point of 1,2,3-Trimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the vapor pressure and boiling point of 1,2,3-trimethylbenzene (B126466), a key aromatic hydrocarbon. The following sections present quantitative data, detailed experimental methodologies for property determination, and a visualization of the fundamental relationship between vapor pressure and boiling point.

Quantitative Data Summary

The physical properties of this compound, particularly its vapor pressure and boiling point, are crucial for a variety of applications, from chemical synthesis to fuel technology. The data presented below has been compiled from various reputable sources.

| Property | Value | Conditions |

| Boiling Point | 175-176 °C | At standard atmospheric pressure |

| 176.1 °C | At standard atmospheric pressure | |

| 176.12 °C | At standard atmospheric pressure | |

| Vapor Pressure | 0.18 kPa (1.35 mmHg) | at 20 °C |

| 1.69 mmHg | Not specified | |

| 3.4 mmHg | at 37.7 °C | |

| 1 mmHg | at 16.7 °C |

Antoine Equation for Vapor Pressure Calculation:

The vapor pressure of this compound can be calculated over a range of temperatures using the Antoine equation:

log₁₀(P) = A − (B / (T + C))

Where:

-

P is the vapor pressure in bar

-

T is the temperature in Kelvin (K)

The following constants for this compound are provided by the National Institute of Standards and Technology (NIST) for the temperature range of 363.48 K to 450.28 K:

-

A = 4.16572

-

B = 1593.958

-

C = -66.072

Experimental Protocols

Accurate determination of vapor pressure and boiling point is essential for the proper handling, processing, and application of this compound. The following are detailed methodologies for key experimental techniques used to measure these properties.

Determination of Boiling Point by Ebulliometry

Ebulliometry is a precise method for determining the boiling point of a liquid by measuring the temperature at which the liquid is in equilibrium with its vapor at a given pressure.

Apparatus:

-

Ebulliometer (e.g., Swietoslawski-type)

-

Calibrated thermometer or temperature probe with a resolution of at least 0.1 °C

-

Heating mantle or oil bath

-

Pressure measurement device (manometer or barometer)

-

Condenser

Procedure:

-

Apparatus Setup: Assemble the ebulliometer according to the manufacturer's instructions. Ensure all glass joints are properly sealed.

-

Sample Introduction: Introduce a known volume of this compound into the boiling flask of the ebulliometer. Add a few boiling chips to ensure smooth boiling.

-

Equilibration: Begin heating the sample gently. The liquid will start to boil, and its vapor will rise and condense in the condenser, with the condensate returning to the boiling flask.

-

Temperature Measurement: The thermometer should be positioned so that its bulb is immersed in the boiling liquid and the returning condensate.

-

Data Recording: Allow the system to reach thermal equilibrium, indicated by a stable temperature reading for at least 5-10 minutes. Record this temperature as the boiling point.

-

Pressure Measurement: Simultaneously, record the ambient pressure using a calibrated barometer. For measurements at pressures other than atmospheric, the ebulliometer is connected to a vacuum or pressure system, and the pressure is measured with a manometer.

Determination of Vapor Pressure by the Static Method

The static method is a direct and accurate technique for measuring the vapor pressure of a liquid at a specific temperature in a closed system at equilibrium.

Apparatus:

-

Thermostatted vacuum-tight sample cell

-

Pressure transducer or manometer

-

Vacuum pump

-

Temperature controller and sensor

-

Degassing system (e.g., freeze-pump-thaw apparatus)

Procedure:

-

Sample Preparation: The this compound sample must be thoroughly degassed to remove any dissolved air or other volatile impurities. This is typically achieved by repeated freeze-pump-thaw cycles.

-

Sample Introduction: Introduce the degassed sample into the sample cell.

-

System Evacuation: Evacuate the apparatus to a high vacuum to remove any residual air.

-

Temperature Control: The sample cell is brought to the desired temperature using the thermostat. It is crucial to maintain a stable and uniform temperature throughout the measurement.

-

Equilibrium: Allow the system to reach equilibrium, where the pressure of the vapor above the liquid becomes constant.

-

Pressure Measurement: The vapor pressure at the set temperature is measured using the pressure transducer or manometer.

-

Data Collection: Repeat the measurement at several different temperatures to obtain a vapor pressure curve.

Logical Relationships

The relationship between temperature, vapor pressure, and boiling point is a fundamental concept in physical chemistry. The following diagram illustrates this relationship for a pure substance like this compound.

Caption: Relationship between temperature, intermolecular forces, vapor pressure, and boiling point.

An In-depth Technical Guide to the Isomers of Trimethylbenzene and Their Structural Differences

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylbenzene, an aromatic hydrocarbon with the chemical formula C₉H₁₂, exists as three distinct structural isomers: 1,2,3-trimethylbenzene (B126466) (hemimellitene), 1,2,4-trimethylbenzene (B165218) (pseudocumene), and 1,3,5-trimethylbenzene (mesitylene).[1] These isomers are common components of fuels and hydrocarbon solvents.[1] While sharing the same molecular formula, their differing arrangements of three methyl groups on the benzene (B151609) ring lead to unique physicochemical properties and spectral characteristics. This guide provides a comprehensive overview of these isomers, detailing their structural dissimilarities, comparative physicochemical data, and the experimental protocols utilized for their separation and identification.

Structural Isomers of Trimethylbenzene

The structural variations among the trimethylbenzene isomers arise from the different substitution patterns of the methyl groups on the benzene ring.

-

This compound (Hemimellitene): This isomer features three adjacent methyl groups. The vicinal arrangement of the substituents results in a less symmetrical structure compared to mesitylene (B46885).

-

1,2,4-Trimethylbenzene (Pseudocumene): In this isomer, the methyl groups are positioned at the 1, 2, and 4 positions of the benzene ring. This asymmetrical arrangement is the most common isomer found in industrial applications.

-

1,3,5-Trimethylbenzene (Mesitylene): This highly symmetrical isomer has its methyl groups arranged symmetrically around the benzene ring, leading to distinct physical and spectral properties.

Physicochemical Properties

The structural differences among the trimethylbenzene isomers directly influence their physical properties. A summary of these key properties is presented in the table below for easy comparison.

| Property | This compound (Hemimellitene) | 1,2,4-Trimethylbenzene (Pseudocumene) | 1,3,5-Trimethylbenzene (Mesitylene) |

| Molecular Formula | C₉H₁₂ | C₉H₁₂ | C₉H₁₂ |

| Molecular Weight ( g/mol ) | 120.19 | 120.19 | 120.19 |

| CAS Number | 526-73-8 | 95-63-6 | 108-67-8 |

| Melting Point (°C) | -25.4 | -43.8 | -44.7 |

| Boiling Point (°C) | 176.1 | 169.0 | 164.7 |

| Density (g/mL at 20°C) | 0.894 | 0.876 | 0.865 |

| Refractive Index (at 20°C) | 1.5139 | 1.5048 | 1.4994 |

| Flash Point (°C) | 51 | 44 | 50 |

| Vapor Pressure (mmHg at 20°C) | 1.6 | 2.1 | 2.1 |

| Vapor Density (air=1) | 4.15 | 4.15 | 4.15 |

Experimental Protocols for Separation and Identification

Distinguishing between the trimethylbenzene isomers requires sophisticated analytical techniques due to their similar chemical nature and boiling points.

Gas Chromatography (GC)

Gas chromatography is a primary technique for the separation of volatile compounds like trimethylbenzene isomers. However, their close boiling points present a challenge, often requiring optimized conditions for effective resolution.

Methodology:

-

Column: A high-resolution capillary column is essential. A common choice is a non-polar or mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase.

-

Injection: A small sample volume (typically 1 µL) is injected into a heated inlet.

-

Carrier Gas: Helium or hydrogen is typically used as the carrier gas with a constant flow rate.

-

Oven Temperature Program: A temperature program is crucial for separating these isomers. A typical program might start at a low temperature (e.g., 50°C) and gradually ramp up to a higher temperature (e.g., 150°C).[2][3] This allows for the separation of compounds with a wide range of boiling points.[2]

-

Detection: A Flame Ionization Detector (FID) is commonly used for its high sensitivity to hydrocarbons.

The elution order in a standard non-polar column is typically 1,3,5-trimethylbenzene, followed by 1,2,4-trimethylbenzene, and then this compound, corresponding to their boiling points.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of molecules. The number and splitting patterns of signals in ¹H and ¹³C NMR spectra are unique for each trimethylbenzene isomer due to their differing symmetries.

Methodology:

-

Sample Preparation: A small amount of the sample is dissolved in a deuterated solvent, commonly deuterated chloroform (B151607) (CDCl₃), and placed in an NMR tube.

-

Instrumentation: A high-field NMR spectrometer is used to acquire ¹H and ¹³C spectra.

-

Data Analysis: The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) standard.

¹H NMR Spectral Data:

| Isomer | Aromatic Protons (δ, ppm) | Methyl Protons (δ, ppm) |

| This compound | ~6.98 (m, 3H) | ~2.27 (s, 6H), ~2.16 (s, 3H)[4] |

| 1,2,4-Trimethylbenzene | ~6.9-7.1 (m, 3H) | ~2.2-2.3 (m, 9H) |

| 1,3,5-Trimethylbenzene | ~6.78 (s, 3H) | ~2.26 (s, 9H)[5] |

¹³C NMR Spectral Data:

| Isomer | Aromatic Carbons (δ, ppm) | Methyl Carbons (δ, ppm) |

| This compound | ~136.3, ~134.9, ~127.6, ~125.3 | ~20.5, ~15.2 |

| 1,2,4-Trimethylbenzene | ~136.3, ~135.0, ~131.5, ~130.1, ~129.7, ~126.7 | ~20.9, ~19.6, ~19.1 |

| 1,3,5-Trimethylbenzene | ~137.5, ~127.2 | ~21.2 |

The high symmetry of 1,3,5-trimethylbenzene results in the simplest spectra, with only two signals in both the ¹H and ¹³C NMR spectra.[5][6] In contrast, the lower symmetry of the other two isomers leads to more complex spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups and the substitution pattern on the benzene ring. The out-of-plane C-H bending vibrations in the fingerprint region (below 1000 cm⁻¹) are particularly useful for distinguishing between the isomers.

Methodology:

-

Sample Preparation: A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Instrumentation: An FTIR spectrometer is used to record the infrared spectrum.

-

Data Analysis: The absorption bands are reported in wavenumbers (cm⁻¹).

Characteristic IR Absorption Bands:

| Isomer | Aromatic C-H Stretch (cm⁻¹) | C-H Out-of-Plane Bending (cm⁻¹) |

| This compound | ~3010 | ~770 and ~700 |

| 1,2,4-Trimethylbenzene | ~3020 | ~875 and ~805 |

| 1,3,5-Trimethylbenzene | ~3030 | ~835[7] |

The distinct patterns of the C-H out-of-plane bending vibrations are characteristic of the substitution pattern on the benzene ring and can be used to reliably differentiate the three isomers.

Visualization of Isomeric Structures

The logical relationship between the trimethylbenzene isomers, stemming from the different substitution patterns on the parent benzene ring, is illustrated below.

Caption: Structural relationship of trimethylbenzene isomers.

Conclusion

The three structural isomers of trimethylbenzene—hemimellitene, pseudocumene, and mesitylene—exhibit distinct physicochemical properties and spectral characteristics as a direct consequence of the varied substitution patterns of their methyl groups on the benzene ring. A thorough understanding of these differences is critical for their effective separation, identification, and utilization in various research and industrial applications. The analytical techniques of gas chromatography, NMR spectroscopy, and FTIR spectroscopy provide the necessary tools for the unambiguous characterization of these closely related compounds.

References

- 1. TRIMETHYLBENZENES (1,3,5, 1,2,4, AND 1,2,3-TMB) - Sixteenth Interim Report of the Committee on Acute Exposure Guideline Levels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]

- 3. agilent.com [agilent.com]

- 4. This compound | C9H12 | CID 10686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. C9H12 1,3,5-trimethylbenzene (mesitylene) low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1,3,5-trimethylbenzene (mesitylene) 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. C9H12 C-13 nmr spectrum of 1,3,5-trimethylbenzene (mesitylene) analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1,3,5-trimethylbenzene (mesitylene) C13 13C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. C9H12 infrared spectrum of 1,3,5-trimethylbenzene prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of mesitylene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Spectroscopic Profile of 1,2,3-Trimethylbenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,2,3-trimethylbenzene (B126466) (hemimellitene), a key aromatic hydrocarbon. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for identification, characterization, and quality control in research and development settings.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below, providing a clear and concise reference for its characteristic signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) in ppm | Multiplicity | Integration | Assignment |

| 6.98 | Multiplet | 3H | Aromatic protons (H4, H5, H6) |

| 2.27 | Singlet | 6H | Methyl protons (C1-CH₃, C3-CH₃) |

| 2.16 | Singlet | 3H | Methyl proton (C2-CH₃) |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) in ppm | Carbon Assignment |

| 136.5 | C1, C3 |

| 133.0 | C2 |

| 128.0 | C5 |

| 126.2 | C4, C6 |

| 20.5 | C1-CH₃, C3-CH₃ |

| 15.7 | C2-CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3080 - 3030 | Strong | =C-H Aromatic stretching |

| 2975 - 2845 | Strong | C-H Alkyl stretching |

| ~1600, ~1500 | Medium-Strong | C=C Aromatic ring stretching |

| 1470 - 1370 | Medium | C-H Alkyl bending |

| 900 - 735 | Strong | C-H Aromatic out-of-plane bending |

Mass Spectrometry (MS)

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 120 | ~50 | [M]⁺ (Molecular Ion) |

| 105 | 100 | [M-CH₃]⁺ (Base Peak) |

| 91 | ~20 | [C₇H₇]⁺ |

| 77 | ~15 | [C₆H₅]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are intended to serve as a guide for reproducing these results.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation: A sample of this compound (approximately 5-25 mg for ¹H NMR, and a more concentrated solution for ¹³C NMR) is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube. The solution should be free of any particulate matter to ensure optimal spectral resolution.

Instrumentation: A high-resolution NMR spectrometer, such as a 300 MHz or 500 MHz instrument, is used for data acquisition.

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment.

-

Number of Scans: Typically 8 to 16 scans are sufficient.

-

Relaxation Delay: A delay of 1-2 seconds between scans.

-

Spectral Width: A spectral width of approximately 12 ppm, centered around 6 ppm.

-

Referencing: The chemical shifts are referenced to the residual solvent peak of CDCl₃ at 7.26 ppm.

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled ¹³C experiment.

-

Number of Scans: A higher number of scans (e.g., 128 or more) is typically required due to the lower natural abundance of ¹³C.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is used to ensure quantitative signal intensity, especially for quaternary carbons.

-

Spectral Width: A spectral width of approximately 200 ppm.

-

Referencing: The chemical shifts are referenced to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like this compound, the attenuated total reflectance (ATR) technique is commonly employed. A small drop of the neat liquid is placed directly onto the ATR crystal.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal) is used.

Acquisition Parameters:

-

Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹.

-

Resolution: A resolution of 4 cm⁻¹ is typically sufficient.

-

Number of Scans: An accumulation of 16 to 32 scans is common to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction: this compound is a volatile organic compound, making it suitable for analysis by gas chromatography-mass spectrometry (GC-MS). A dilute solution of the analyte in a volatile solvent (e.g., dichloromethane (B109758) or hexane) is injected into the GC system.

Instrumentation: A mass spectrometer, typically a quadrupole or ion trap analyzer, coupled with a gas chromatograph.

GC Parameters:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: A temperature ramp, for example, starting at 50 °C and increasing to 250 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Range: A scan range of m/z 40 to 300.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a liquid organic compound such as this compound.

Caption: Spectroscopic analysis workflow for this compound.

An In-depth Technical Guide to the Thermochemical Properties of 1,2,3-Trimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermochemical properties of 1,2,3-trimethylbenzene (B126466), also known as hemimellitene. The information is curated for professionals in research, science, and drug development who require precise data for modeling, process design, and safety assessments. This document summarizes key quantitative data in structured tables, details historical experimental protocols, and visualizes relevant chemical pathways.

Core Thermochemical Data

The thermochemical properties of this compound have been experimentally determined and are crucial for understanding its behavior in chemical reactions and processes. The following tables summarize the key data for both the liquid and gaseous phases.

Table 1: Enthalpy and Entropy Data for this compound

| Property | Phase | Value | Units | Reference |

| Standard Molar Enthalpy of Formation (ΔfH°) | Liquid | -58.6 ± 1.3 | kJ/mol | [1] |

| Standard Molar Enthalpy of Combustion (ΔcH°) | Liquid | -5198.0 ± 1.2 | kJ/mol | [1] |

| Standard Molar Entropy (S°) | Liquid | 267.94 | J/mol·K |

Table 2: Heat Capacity of this compound

| Property | Phase | Temperature (K) | Value | Units | Reference |

| Molar Heat Capacity (Cp) | Liquid | 298.15 | 216.44 | J/mol·K |

Experimental Protocols

Synthesis and Purification of this compound

For accurate thermochemical measurements, a highly purified sample of this compound was essential. A multi-step synthesis and purification process was employed to obtain the compound in high purity.[2][3] The synthesis involved the condensation of 1,3-pentadiene (B166810) with crotonaldehyde, followed by hydrogenation of the resulting dimethylcyclohexenecarboxaldehydes to the corresponding carbinols. Subsequent dehydration of these carbinols and dehydrogenation of the trimethylcyclohexenes yielded this compound.[2][3] The overall yield of this process was reported to be 24%.[2][3]

Determination of Enthalpy of Combustion by Bomb Calorimetry

The standard enthalpy of combustion of liquid this compound was determined using a bomb calorimeter, a standard apparatus for such measurements in the 1940s.

Apparatus:

-

A high-pressure stainless steel "bomb" with an internal volume of approximately 300-400 mL.

-

A platinum sample crucible.

-

An ignition system consisting of a platinum fuse wire connected to electrodes.

-

A water bath (calorimeter) surrounding the bomb, equipped with a precision thermometer (e.g., a platinum resistance thermometer) and a stirrer.

-

An outer insulating jacket to minimize heat exchange with the surroundings.

Procedure:

-

A precisely weighed pellet of high-purity this compound (approximately 1-1.5 grams) was placed in the platinum crucible.

-

A known length of platinum fuse wire was attached to the electrodes, positioned to ignite the sample.

-

A small, known amount of distilled water (typically 1 mL) was added to the bomb to ensure saturation of the internal atmosphere with water vapor.

-

The bomb was sealed and purged of air before being filled with purified oxygen to a pressure of approximately 30 atmospheres.

-

The bomb was then submerged in a known mass of water in the calorimeter. The entire assembly was allowed to reach thermal equilibrium.

-

The initial temperature of the water was recorded with high precision over a period of time to establish a baseline.

-